N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide
Overview
Description
N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide is an organic compound that features a bromine-substituted pyridine ring attached to a 2,2-dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide typically involves the bromination of pyridine followed by the introduction of the 2,2-dimethylpropanamide group. One common method involves the reaction of 6-bromopyridine with 2,2-dimethylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by amide formation. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifibrotic properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and as a catalyst in certain reactions
Mechanism of Action
The mechanism of action of N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-bromopyridin-2-yl)-N-methylacetamide: Similar structure but with a methyl group instead of the 2,2-dimethylpropanamide moiety.
2-bromo-6-pyridinemethanol: Features a hydroxymethyl group instead of the amide group
Uniqueness
N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide is unique due to its specific substitution pattern and the presence of the 2,2-dimethylpropanamide group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-10(2,3)9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYPPHLDZUUCCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432854 | |
Record name | N-(6-Bromopyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221087-47-4 | |
Record name | N-(6-Bromopyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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